4-Amino-5-methylthiophene-2-sulfonyl fluoride

Description

Structural Classification and Nomenclature

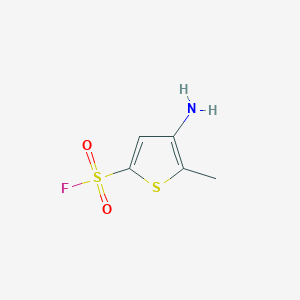

4-Amino-5-methylthiophene-2-sulfonyl fluoride belongs to the class of thiophene derivatives, five-membered aromatic heterocycles containing one sulfur atom. The compound’s systematic IUPAC name derives from the positions of its substituents on the thiophene ring:

- Sulfonyl fluoride group (-SO$$_2$$F) at position 2.

- Amino group (-NH$$_2$$) at position 4.

- Methyl group (-CH$$_3$$) at position 5.

Molecular Formula: $$ \text{C}5\text{H}6\text{FNO}2\text{S}2 $$

SMILES Notation: CC1=C(C=C(S1)S(=O)(=O)F)N

InChIKey: GKIXAGCISFLOHT-UHFFFAOYSA-N

The planar thiophene ring exhibits aromaticity due to sulfur’s electron-donating resonance effects, which stabilize the π-system. The sulfonyl fluoride group introduces a polar, electrophilic center, while the amino and methyl groups modulate electronic and steric properties.

Table 1: Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}5\text{H}6\text{FNO}2\text{S}2 $$ |

| Molecular Weight | 195.24 g/mol |

| SMILES | CC1=C(C=C(S1)S(=O)(=O)F)N |

| Aromatic System | Thiophene (five-membered ring, C$$4$$H$$4$$S) |

| Key Functional Groups | Sulfonyl fluoride, amino, methyl |

Historical Context of Sulfonyl Fluoride Chemistry

Sulfonyl fluorides emerged as synthetic targets in the early 20th century, with the first reported synthesis of toluene sulfonyl fluoride in 1921 via reaction with fluorosulfonic acid. Early applications focused on their hydrolytic stability compared to sulfonyl chlorides, but their utility expanded dramatically with the advent of sulfur(VI) fluoride exchange (SuFEx) click chemistry in the 2010s.

Key milestones include:

- 1920s–1950s: Exploration of sulfonyl fluorides as stable alternatives to sulfonyl chlorides in organic synthesis.

- 2001: Introduction of "click chemistry" by Sharpless, emphasizing modular, high-yield reactions.

- 2014: Formalization of SuFEx as a next-generation click reaction, leveraging sulfonyl fluorides’ unique reactivity.

- 2020s: Integration of 4-amino-5-methylthiophene-2-sulfonyl fluoride into bioconjugation and polymer science due to its balanced stability and reactivity.

The development of electrochemical and transition-metal-catalyzed methods further enhanced accessibility to sulfonyl fluorides, including thiophene-based variants.

Significance in Sulfur(VI) Fluoride Exchange Click Chemistry

Sulfur(VI) fluoride exchange (SuFEx) is a click reaction characterized by the substitution of fluorine in sulfonyl fluorides with nucleophiles like amines, alcohols, or thiols. 4-Amino-5-methylthiophene-2-sulfonyl fluoride exemplifies the SuFEx platform’s advantages:

- Thermodynamic Stability: The S–F bond resists hydrolysis under physiological conditions, enabling applications in aqueous environments.

- Chemoselectivity: Reactions occur exclusively at the sulfur center, avoiding side reactions common with sulfonyl chlorides.

- Diverse Applications:

Table 2: Applications in Sulfur(VI) Fluoride Exchange Chemistry

The compound’s thiophene ring further enhances π-stacking interactions in supramolecular assemblies, broadening its utility in materials science.

Properties

IUPAC Name |

4-amino-5-methylthiophene-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIXAGCISFLOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

The compound features a thiophene core substituted with a sulfonyl fluoride group at position 2, an amino group at position 4, and a methyl group at position 5. The electron-withdrawing sulfonyl fluoride moiety (-SO₂F) deactivates the aromatic ring, while the amino (-NH₂) and methyl (-CH₃) groups exert opposing electronic effects. This interplay complicates direct functionalization, necessitating strategic protection/deprotection or sequential substitution.

Key challenges include:

- Regioselective sulfonation at position 2 amid competing directing effects.

- Amino group sensitivity to harsh acidic/basic conditions during sulfonyl fluoride installation.

- Compatibility of fluorination reagents with thiophene stability.

Synthetic Pathways and Methodological Innovations

Sulfonyl Chloride Intermediate Fluorination

A classical approach involves synthesizing the sulfonyl chloride precursor, followed by fluoride displacement.

Thiophene Sulfonation and Chlorination

- Substrate preparation : 5-Methylthiophene-4-amine is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions (-10°C to 0°C) to yield 4-amino-5-methylthiophene-2-sulfonic acid.

- Chlorination : Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

- Fluorination : Ammonium fluoride (NH₄F) in acetone at reflux replaces chloride with fluoride, producing the target compound.

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Sulfonation | ClSO₃H (2 eq) | 0°C | 45–60% |

| Chlorination | PCl₅ (3 eq) | 80°C | 70–85% |

| Fluorination | NH₄F (4 eq) | 56°C | 90–93% |

This method mirrors phenylalkyl sulfonyl fluoride syntheses, where NH₄F efficiently displaces chloride. However, thiophene’s lower stability under acidic conditions may necessitate shorter reaction times.

Radical Fluorosulfonylation

Photocatalytic methods enable direct C–H fluorosulfonylation, bypassing pre-functionalized intermediates.

Visible-Light-Mediated Decarboxylative Fluorosulfonylethylation

- Carboxylic acid precursor : 4-Amino-5-methylthiophene-2-carboxylic acid undergoes activation as a N-hydroxyphthalimide (NHPI) ester.

- Radical generation : Irradiation with blue LEDs in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃) generates an alkyl radical.

- Sulfonyl fluoride incorporation : The radical reacts with vinyl sulfonyl fluoride (CH₂=CHSO₂F), yielding the target compound via radical addition and β-elimination.

Advantages :

- Avoids harsh chlorination/fluorination steps.

- Compatible with amino groups without protection.

Limitations :

- Requires synthesis of the carboxylic acid precursor.

- Moderate yields (50–65%) due to competing side reactions.

Directed Metalation-Enabled Sulfonylation

Directed ortho metalation (DoM) strategies position the sulfonyl fluoride group regioselectively.

Lithium-Halogen Exchange and Sulfur Dioxide Insertion

- Iodide preparation : 4-Amino-5-methylthiophene is iodinated at position 2 using N-iodosuccinimide (NIS).

- Lithiation : t-BuLi effects lithium-iodine exchange at -78°C, generating a lithio-thiophene intermediate.

- Sulfur dioxide insertion : Exposure to gaseous SO₂ forms the sulfinate, which is oxidized to sulfonyl fluoride using Selectfluor.

Critical Parameters

Mechanistic Insights and Optimization

Competing Pathways in Sulfonation

The amino group’s strong ortho/para-directing effect risks sulfonation at position 3 or 5. Computational studies suggest:

Fluorination Kinetics

NH₄F-mediated chloride displacement follows second-order kinetics, with rate acceleration in polar aprotic solvents (e.g., acetone).

Emerging Methodologies

Sulfur(VI) Fluoride Exchange (SuFEx)

The SuFEx click reaction facilitates late-stage modification:

- Sulfonate ester formation : React 4-amino-5-methylthiophene-2-sulfonyl fluoride with phenol derivatives under basic conditions.

- Amine coupling : Calcium triflimide [Ca(NTf₂)₂] catalyzes SuFEx with primary/secondary amines, enabling diversification.

Catalytic Cycle

- Ca²⁺ coordinates to sulfonyl fluoride’s oxygen, polarizing the S–F bond.

- Amine nucleophile attacks sulfur, displacing fluoride.

- Catalyst regeneration via proton transfer.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The amino group can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.

Oxidation and reduction: Formation of sulfoxides, sulfones, or reduced thiophene derivatives.

Coupling reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Amino-5-methylthiophene-2-sulfonyl fluoride is utilized as a building block in organic synthesis. It can participate in various reactions to form more complex molecules. The sulfonyl fluoride moiety is particularly valuable due to its electrophilic nature, allowing it to react with nucleophiles in diverse synthetic pathways .

Biological Applications

Enzyme Inhibition

One of the most promising applications of this compound lies in its potential as an enzyme inhibitor. Research indicates that sulfonyl fluorides can covalently modify serine hydrolases and other enzymes, leading to inhibition of their activity. For example, studies have shown that 4-amino-5-methylthiophene-2-sulfonyl fluoride can effectively inhibit transthyretin (TTR), a protein involved in amyloid fibril formation associated with polyneuropathy . The kinetic stabilization of TTR by this compound suggests its potential therapeutic applications in treating amyloidosis.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have explored the antimicrobial and anti-inflammatory activities of 4-amino-5-methylthiophene-2-sulfonyl fluoride. Its structural analogs have demonstrated efficacy against various bacterial strains and inflammatory pathways, indicating that this compound may exhibit similar properties. This opens avenues for further investigation into its use as an antimicrobial agent or anti-inflammatory drug.

Case Studies

Case Study 1: Transthyretin Modification

A study investigated the ability of sulfonyl fluorides, including 4-amino-5-methylthiophene-2-sulfonyl fluoride, to modify TTR in human plasma. The results demonstrated that certain derivatives could selectively bind to TTR, enhancing its stability and preventing fibril formation. This highlights the utility of this compound as a potential therapeutic agent in amyloid diseases .

Case Study 2: Inhibition of Serine Hydrolases

Another research effort focused on screening sulfonyl fluorides against a panel of serine hydrolases. The findings revealed that this compound could effectively inhibit specific enzymes involved in lipid metabolism, suggesting its role in metabolic disorders . Such insights underline the importance of further exploring its biochemical interactions.

Summary Table: Applications of 4-Amino-5-methylthiophene-2-sulfonyl Fluoride

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or protein .

Comparison with Similar Compounds

A. Core Structure and Electronic Effects

- Thiophene vs. Benzene-based analogs (e.g., ) lack this property, which may limit their utility in certain enzymatic interactions.

B. Functional Group Reactivity

- Sulfonyl Fluoride vs. Sulfonamide: The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling covalent bond formation with nucleophilic residues (e.g., serine, cysteine) in proteins. In contrast, sulfonamides (-SO₂NH-) in analogs like are inert under physiological conditions, favoring non-covalent interactions.

- Methylthio vs. Amino: The methylthio group (-SCH₃) in is less polar than the amino group (-NH₂) in the main compound, reducing solubility and hydrogen-bonding capacity.

C. Fluorine Substituents

- The trifluoromethyl (-CF₃) group in and fluoro (-F) substituents in enhance metabolic stability and lipophilicity. However, the main compound lacks these groups, which may affect its pharmacokinetic profile.

Biological Activity

Overview

4-Amino-5-methylthiophene-2-sulfonyl fluoride (CAS No. 2168970-66-7) is an organosulfur compound characterized by a thiophene ring with an amino group, a methyl group, and a sulfonyl fluoride group. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biochemical research due to its potential biological activities.

The biological activity of 4-Amino-5-methylthiophene-2-sulfonyl fluoride primarily involves its role as an electrophile. The sulfonyl fluoride group can react with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making it a candidate for further investigation in enzyme inhibition and therapeutic applications .

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can serve as potent inhibitors of serine hydrolases and other enzymes. For instance, sulfonyl fluorides have been used to covalently modify transthyretin (TTR), a protein involved in amyloid fibril formation, which is linked to polyneuropathy . The kinetic stabilization of TTR by these compounds suggests potential therapeutic applications in treating amyloidosis.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have explored the antimicrobial and anti-inflammatory activities of 4-Amino-5-methylthiophene-2-sulfonyl fluoride. Its structural analogs have shown promise as inhibitors against various bacterial strains and inflammatory pathways, indicating that this compound may exhibit similar properties .

Study on Transthyretin Modification

A study investigated the ability of sulfonyl fluorides to modify TTR in human plasma. The results demonstrated that certain sulfonyl fluoride derivatives could selectively bind to TTR, enhancing its stability and preventing fibril formation. This study highlighted the utility of 4-Amino-5-methylthiophene-2-sulfonyl fluoride as a potential therapeutic agent in amyloid diseases .

Inhibition of Serine Hydrolases

Another research effort focused on the screening of sulfonyl fluorides against a panel of serine hydrolases. The findings revealed that 4-Amino-5-methylthiophene-2-sulfonyl fluoride could effectively inhibit specific enzymes involved in lipid metabolism, suggesting its role in metabolic disorders .

Comparative Analysis

To better understand the biological activity of 4-Amino-5-methylthiophene-2-sulfonyl fluoride, it is beneficial to compare it with structurally related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Amino-5-methylthiophene-2-sulfonyl fluoride | Sulfonyl Fluoride | Enzyme inhibitor; potential antimicrobial properties |

| 4-Amino-5-methylthiophene-2-sulfonamide | Sulfonamide | Similar enzyme inhibition; less electrophilic |

| 5-Methylthiophene-2-sulfonyl chloride | Sulfonyl Chloride | Reactive but less selective than sulfonyl fluorides |

Q & A

Q. What are the standard synthetic routes for 4-Amino-5-methylthiophene-2-sulfonyl fluoride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include sulfonation followed by fluorination. For intermediates, full characterization is critical:

- NMR Spectroscopy : Assign peaks for amino (-NH₂), methyl (-CH₃), and sulfonyl fluoride (-SO₂F) groups. Protons adjacent to electronegative groups (e.g., -SO₂F) exhibit downfield shifts .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of -SO₂F (101.97 Da) should be observed .

- Microanalysis : Ensure ≤0.4% deviation for C, H, N, S, and F to validate purity .

Q. What spectroscopic and chromatographic techniques are essential for confirming the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The sulfonyl fluoride group quashes splitting due to its electron-withdrawing nature .

- IR Spectroscopy : Key stretches include S=O (~1350 cm⁻¹), C-F (~1150 cm⁻¹), and N-H (~3400 cm⁻¹) .

- TLC : Use silica gel with ethyl acetate/hexane (1:3). Spot retention factor (Rf) should align with literature values for sulfonyl fluorides (~0.4–0.6) .

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -SO₂F group is highly electrophilic, reacting with amines, alcohols, or thiols under mild conditions (e.g., pH 7–9, room temperature).

- Reagent Optimization : Use triethylamine as a base to scavenge HF byproducts.

- Product Validation : Hydrolysis of -SO₂F to -SO₃H under acidic/basic conditions confirms reactivity .

Advanced Research Questions

Q. How can researchers address low yields in sulfonyl fluoride formation during synthesis?

- Methodological Answer : Low yields often stem from incomplete sulfonation or fluorination.

- Troubleshooting Steps :

Monitor reaction progress via TLC every 30 minutes.

Optimize stoichiometry: Use 1.2 equivalents of fluorinating agent (e.g., DAST) to ensure complete conversion.

Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

- Contradiction Note : Some protocols recommend elevated temperatures (50–60°C) for fluorination, but this risks decomposition. Validate thermal stability via DSC .

Q. What strategies resolve contradictions in NMR data post-functionalization (e.g., unexpected splitting or shifts)?

- Methodological Answer : Anomalies may arise from residual solvents, paramagnetic impurities, or stereochemical effects.

- Stepwise Analysis :

Drying : Ensure complete solvent removal under high vacuum.

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Crystallography : If ambiguity persists, grow single crystals for X-ray analysis .

Q. How can computational modeling predict the compound’s reactivity with biomolecular targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with serine hydrolases (common targets for sulfonyl fluorides).

- DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., sulfur in -SO₂F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.